L-Threonine, N-(phenylmethyl)-

Description

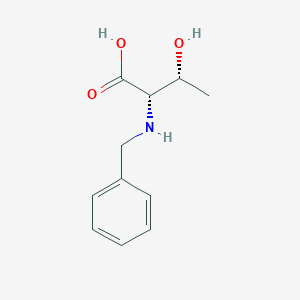

Structure

2D Structure

3D Structure

Properties

CAS No. |

681851-22-9 |

|---|---|

Molecular Formula |

C11H15NO3 |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

(2S,3R)-2-(benzylamino)-3-hydroxybutanoic acid |

InChI |

InChI=1S/C11H15NO3/c1-8(13)10(11(14)15)12-7-9-5-3-2-4-6-9/h2-6,8,10,12-13H,7H2,1H3,(H,14,15)/t8-,10+/m1/s1 |

InChI Key |

CNVHWCWOUHXSLK-SCZZXKLOSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NCC1=CC=CC=C1)O |

Canonical SMILES |

CC(C(C(=O)O)NCC1=CC=CC=C1)O |

Origin of Product |

United States |

Advanced Reactivity and Mechanistic Investigations of N Phenylmethyl L Threonine

Stereoselective Control in Reactions Involving the N-Benzyl Group

The N-benzyl group on the α-amino nitrogen of L-threonine plays a significant role in directing the stereochemical outcome of various reactions. Its steric bulk can influence the approach of reagents, leading to facial selectivity in reactions at the α-carbon or adjacent positions. For instance, in enzymatic reactions, engineered threonine aldolases have been developed that can accept N-benzylated amines as substrates for stereoselective C-C bond formation. nih.govchemrxiv.org These enzymes catalyze aldol (B89426) reactions to produce β-hydroxy-α-amino acids with high diastereoselectivity and enantioselectivity. acs.org

In biocatalytic processes that utilize pyridoxal-5-phosphate (PLP)-dependent enzymes, the N-benzyl group can be accommodated within the enzyme's active site. nih.gov Computational studies on similar systems have shown that radical additions to enzyme-bound intermediates, such as a quinonoid species, occur with high facial selectivity. The enzyme and the substituents on the amino acid, including the N-benzyl group, create a chiral environment that favors reagent attack from one face over the other, leading to the preferential formation of one stereoisomer. nih.gov For example, the addition of a benzyl (B1604629) radical to the α-carbon of a glycine-derived quinonoid intermediate was computed to have a lower activation barrier for addition to the (Si)-face, resulting in the formation of the L-amino acid product. nih.gov This principle of enzyme-controlled stereoselectivity is applicable to substrates like N-benzyl-L-threonine in related transformations.

Furthermore, in non-enzymatic asymmetric synthesis, the N-benzyl group is pivotal. Catalytic systems using a chiral aldehyde, a palladium species, and a Lewis acid have been employed for the direct asymmetric α-benzylation of N-unprotected amino acid esters. nih.gov While this involves the formation rather than the influence of an N-benzyl group, it highlights the importance of controlling the stereochemistry at the α-carbon, a process that is inherently influenced by the nature of the N-substituent in the reverse reaction or subsequent transformations.

Reactions of the Carboxyl and Hydroxyl Functionalities in the Presence of the N-Benzyl Moiety

With the amino group protected by the benzyl moiety, the carboxyl and hydroxyl groups of N-benzyl-L-threonine are available for a range of chemical transformations. The stability of the N-benzyl group under various conditions allows for selective chemistry to be performed on the other functional groups.

The carboxyl group of N-protected amino acids is commonly converted to an ester to protect it during subsequent reaction steps, such as peptide bond formation. gcwgandhinagar.com A standard method for this transformation is the Fischer–Speier esterification, which involves treating the amino acid with an alcohol in the presence of an acid catalyst.

For N-benzyl-L-threonine, benzyl esters are frequently prepared by reacting the compound with benzyl alcohol and p-toluenesulfonic acid (p-TsOH) in a solvent that allows for the azeotropic removal of water, driving the reaction to completion. researchgate.netunimi.it The choice of solvent is critical to prevent racemization, which can be promoted by high temperatures. unimi.itresearchgate.net While hazardous solvents like benzene and carbon tetrachloride were historically used, safer alternatives like cyclohexane have been successfully employed. researchgate.netresearchgate.net The resulting amino acid ester is often isolated as a stable crystalline p-toluenesulfonate salt. unimi.it Alternatively, esterification can be achieved using thionyl chloride (SOCl₂) and the corresponding alcohol. gcwgandhinagar.comgoogle.com

| Reagents | Solvent | Key Conditions | Outcome | Reference |

|---|---|---|---|---|

| Benzyl alcohol, p-toluenesulfonic acid | Cyclohexane or Toluene | Reflux with azeotropic removal of water. | Forms the benzyl ester, isolated as a tosylate salt. Cyclohexane is preferred to avoid racemization. | researchgate.netunimi.itresearchgate.net |

| Alcohol (e.g., MeOH, EtOH), Thionyl Chloride (SOCl₂) | Corresponding Alcohol | Reaction temperature can range from 0°C to 100°C. | Forms the corresponding alkyl ester. | gcwgandhinagar.comgoogle.com |

The secondary hydroxyl group in the side chain of N-benzyl-L-threonine can undergo transformations such as etherification and esterification. Protecting this hydroxyl group is often necessary in multi-step syntheses, for example, to prevent side reactions during peptide coupling.

A common method to form an ether is the Williamson Ether Synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. For instance, O-benzylation can be achieved using a base like sodium hydride (NaH) followed by the addition of benzyl bromide (BnBr). organic-chemistry.org For substrates sensitive to strong bases, milder conditions using silver(I) oxide (Ag₂O) can be employed. organic-chemistry.org Acidic conditions using benzyl trichloroacetimidate can also be used for benzylation. organic-chemistry.org These methods allow for the synthesis of O-benzyl-N-benzyl-L-threonine, where both the amine and hydroxyl groups are protected with benzyl moieties.

Applications of N Phenylmethyl L Threonine in Complex Molecule Synthesis and Chiral Induction

Role as a Chiral Building Block in Asymmetric Synthesis

The well-defined stereochemistry of N-(phenylmethyl)-L-Threonine allows it to serve as a chiral auxiliary, guiding the stereochemical outcome of reactions to favor the formation of a specific stereoisomer. This control is fundamental in the synthesis of pharmaceuticals and other biologically active compounds where specific stereochemistry is often crucial for activity.

N-protected α-amino acids, including N-benzylated derivatives, are instrumental in achieving high levels of stereocontrol in carbon-carbon bond-forming reactions. consensus.app When the nitrogen atom is protected with bulky groups, such as two benzyl (B1604629) residues, it facilitates a high degree of non-chelation control in various transformations. consensus.app This control is critical for directing the approach of nucleophiles, leading to predictable and high diastereoselectivity in reactions such as Grignard-like additions, aldol (B89426) reactions, and hetero-Diels-Alder reactions. consensus.app The stereochemical information embedded in the chiral building block is effectively transferred to the newly formed stereocenters in the product molecule. The ability to reverse diastereoselectivity by systematically varying the protecting group and the reagent is a powerful tool in stereocontrolled synthesis. consensus.app

| Asymmetric Transformation | Reagent Type | Stereochemical Control |

| Aldol Additions | Enolates | Non-chelation control |

| Grignard-like Additions | Organometallic Reagents | Non-chelation control |

| Me3SiCN Additions | Cyanide Sources | Non-chelation control |

| Hetero-Diels-Alder Reactions | Dienes/Dienophiles | Non-chelation control |

This table summarizes key asymmetric transformations where N-protected amino acid derivatives exert significant stereochemical influence, based on findings in scientific literature. consensus.app

A key synthetic application of N-protected amino acids like N-(phenylmethyl)-L-Threonine is their conversion into the corresponding α-amino aldehydes. consensus.app This transformation can be achieved without causing racemization at the α-carbon, thus preserving the compound's valuable stereochemical integrity. consensus.app The resulting enantiomerically pure α-N,N-dibenzylamino aldehydes are highly valuable synthetic intermediates. consensus.app Their electrophilic aldehyde group can undergo a wide range of subsequent stereoselective reactions, including Wittig reactions to form γ-amino olefins, which in turn can participate in selective cuprate (B13416276) additions, Michael additions, and cycloadditions. consensus.app The stability and predictable reactivity of these aldehydes make them reliable building blocks for constructing larger, stereochemically complex target molecules.

Utility in Peptide Chemistry

In the field of peptide science, amino acid derivatives are fundamental for building peptide chains and for creating modified peptides with unique properties. N-(phenylmethyl)-L-Threonine finds utility in both standard and specialized peptide synthesis protocols.

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, relying on the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. peptide.comnih.gov This process requires the temporary protection of the α-amino group of the incoming amino acid to prevent unwanted polymerization. peptide.com The phenylmethyl (benzyl) group in N-(phenylmethyl)-L-Threonine can serve as such a protecting group.

In the Boc/Bzl protection strategy, the α-amino group is temporarily protected by a tert-butyloxycarbonyl (Boc) group, while more permanent benzyl-based groups protect reactive side chains. peptide.compeptide.com Although the N-phenylmethyl group is on the alpha-nitrogen rather than a side chain, its chemical stability is analogous to benzyl ethers used for serine and threonine side chains. peptide.com These benzyl-based groups are generally stable to the moderate acid conditions used for Boc removal (e.g., trifluoroacetic acid, TFA) but are cleaved under strong acid conditions, such as with hydrogen fluoride (B91410) (HF), at the final step to liberate the completed peptide. peptide.compeptide.com

Unnatural and nonproteinogenic α-amino acids are crucial building blocks for creating biologically active peptides and peptidomimetics—molecules that mimic the structure and function of natural peptides. nih.gov Incorporating derivatives like N-(phenylmethyl)-L-Threonine into a peptide sequence results in a modified peptide. mit.eduepfl.ch Such modifications can confer desirable properties, including increased resistance to enzymatic degradation, enhanced stability, and altered biological activity. mit.edu The synthesis of these modified peptides often leverages established methods like SPPS, where the unnatural amino acid derivative is incorporated in place of a natural one. mit.eduepfl.ch

Precursor in the Synthesis of N-Functionalized Amino Acid Derivatives

Beyond its direct use, N-(phenylmethyl)-L-Threonine is a valuable starting material for the synthesis of other N-functionalized amino acid derivatives. The N-benzyl group, while serving as a protecting group, can also be viewed as a temporary functional handle. It can be removed under specific conditions, most commonly through catalytic hydrogenation, which cleaves the benzyl group to reveal the free amino group. This newly exposed amine can then be reacted with a diverse array of electrophiles to introduce new functional groups at the nitrogen atom, leading to a wide range of novel, N-substituted L-threonine derivatives. This strategy is employed in the generation of compound libraries for drug discovery and structure-activity relationship studies. nih.gov

Contributions to the Construction of Heterocyclic Scaffolds and Other Complex Organic Frameworks

The chiral backbone of N-(phenylmethyl)-L-threonine serves as a valuable starting material and chiral auxiliary in the stereoselective synthesis of various heterocyclic scaffolds and complex organic frameworks. Its inherent chirality is effectively transferred to the target molecules, enabling the construction of enantiomerically enriched structures that are pivotal in medicinal chemistry and materials science.

One notable application of N-(phenylmethyl)-L-threonine derivatives is in the synthesis of oxazolidines . The reaction of L-threonine with aldehydes can lead to the formation of oxazolidine (B1195125) rings. While direct studies with the N-phenylmethyl derivative are not extensively detailed in the provided search results, the underlying principle of chirality transfer from the amino acid to the heterocyclic product is well-established. For instance, the reaction of L-threonine with 4-imidazolecarboxaldehyde in the presence of nickel(II) yields a highly stereospecific oxazolidine product. This suggests that N-(phenylmethyl)-L-threonine could be a precursor to N-benzyl substituted oxazolidines, which are important chiral building blocks.

Furthermore, derivatives of N-(phenylmethyl)-L-threonine can be envisioned as precursors for the generation of azomethine ylides for use in [3+2] cycloaddition reactions to construct substituted pyrrolidines . This class of reactions is a powerful tool for the synthesis of five-membered nitrogen-containing heterocycles. While the direct use of N-(phenylmethyl)-L-threonine was not explicitly found, the general methodology often employs N-substituted amino acids to generate the necessary 1,3-dipole. The stereocenters in the threonine backbone would be expected to influence the facial selectivity of the cycloaddition, leading to high diastereoselectivity in the resulting pyrrolidine (B122466) products.

The synthesis of more complex, polycyclic frameworks has also been explored. For example, the intramolecular cyclization of derivatives of amino acids can lead to the formation of bicyclic structures. While specific examples starting from N-(phenylmethyl)-L-threonine are not detailed in the provided results, the use of amino acids as chiral templates for the synthesis of complex molecules is a common strategy.

The following table summarizes the potential applications of N-(phenylmethyl)-L-threonine in the synthesis of various heterocyclic scaffolds based on established synthetic methodologies for related compounds.

| Heterocyclic Scaffold | Synthetic Approach | Expected Role of N-(phenylmethyl)-L-Threonine | Potential Stereochemical Outcome |

| Oxazolidine | Condensation with aldehydes | Chiral precursor | High diastereoselectivity based on the stereocenters of threonine |

| Pyrrolidine | [3+2] Cycloaddition of derived azomethine ylides | Chiral auxiliary and source of the 1,3-dipole | Control of stereochemistry at multiple new stereocenters |

| Piperidine (B6355638) | Multi-step synthesis involving cyclization | Chiral building block | Enantiomerically enriched piperidine derivatives |

Detailed research into the specific applications of N-(phenylmethyl)-L-threonine in these and other complex syntheses is ongoing. The versatility of this chiral building block suggests a broad potential for its use in the construction of a wide array of intricate and stereochemically defined organic molecules.

Spectroscopic and Crystallographic Analysis in the Research of N Phenylmethyl L Threonine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No specific ¹H or ¹³C NMR spectral data for N-(phenylmethyl)-L-threonine has been found in the public domain. For comparison, the parent L-threonine has been extensively studied, with detailed assignments for its proton and carbon signals. For instance, in L-threonine, the α-proton, β-proton, and methyl protons show characteristic chemical shifts and coupling patterns that are well-documented. However, the introduction of a phenylmethyl (benzyl) group directly to the nitrogen atom would significantly alter the electronic environment of the entire molecule. This would induce notable shifts in the signals of the α-carbon and α-proton, as well as introduce new signals corresponding to the benzyl (B1604629) group's aromatic and methylene (B1212753) protons. Without experimental data, a detailed structural elucidation for N-(phenylmethyl)-L-threonine via NMR spectroscopy cannot be provided.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Analysis

The molecular formula for N-(phenylmethyl)-L-threonine is C₁₁H₁₅NO₃, corresponding to a molar mass of 209.24 g/mol . While this can be calculated, specific experimental mass spectrometry data, including detailed fragmentation patterns under techniques like electron ionization (EI) or electrospray ionization (ESI), are not available in published literature.

For the related L-threonine, fragmentation is well-characterized and typically involves losses of water, formic acid, and cleavage of the amino acid backbone, leading to characteristic fragment ions. The presence of the N-benzyl group would be expected to introduce new, dominant fragmentation pathways. A primary fragmentation would likely be the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl cation (m/z 91) or a tropylium (B1234903) ion, which is a common feature in the mass spectra of benzyl-containing compounds. However, without experimental spectra, a definitive analysis of the fragmentation pattern of N-(phenylmethyl)-L-threonine is not possible.

Infrared (IR) Spectroscopy for Functional Group Characterization

An experimental infrared spectrum for N-(phenylmethyl)-L-threonine is not publicly available. An analysis of its functional groups would be expected to show characteristic absorption bands.

Expected IR Absorption Bands for N-(phenylmethyl)-L-threonine:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching |

| O-H (Alcohol) | 3200-3550 (broad) | Stretching |

| N-H (Secondary Amine) | 3310-3350 (medium) | Stretching |

| C-H (Aromatic) | 3000-3100 (medium) | Stretching |

| C-H (Aliphatic) | 2840-3000 (medium) | Stretching |

| C=O (Carboxylic Acid) | 1700-1725 | Stretching |

| C=C (Aromatic) | 1450-1600 | Stretching |

| C-N | 1020-1250 | Stretching |

| C-O | 1050-1150 | Stretching |

This table is predictive, based on known functional group absorption regions. The broad O-H stretching from the carboxylic acid and alcohol groups, along with the N-H stretching of the secondary amine, would be key features. The carbonyl (C=O) stretch and aromatic C=C vibrations would also be prominent. Without an actual spectrum, a precise characterization is impossible.

X-ray Crystallography for Absolute Configuration and Conformational Analysis

There is no published crystal structure for N-(phenylmethyl)-L-threonine in crystallographic databases. Therefore, a detailed analysis of its absolute configuration, molecular conformation, and intermolecular interactions in the solid state cannot be performed.

The determination of the crystal structure of N-(phenylmethyl)-L-threonine or its complexes with metals or other molecules has not been reported. Such a study would provide definitive proof of the molecule's three-dimensional structure, including the stereochemistry at its chiral centers, which is expected to be (2S, 3R) based on its L-threonine precursor. It would also reveal the precise bond lengths, bond angles, and torsion angles, offering insight into the preferred conformation of the molecule in the crystalline state.

Without a crystal structure, the network of intermolecular interactions, such as hydrogen bonds, cannot be analyzed. In amino acid crystals, hydrogen bonding is a dominant force, typically involving the ammonium (B1175870) and carboxylate groups. For N-(phenylmethyl)-L-threonine, one would expect a complex hydrogen-bonding network involving the carboxylic acid group, the secondary amine, and the hydroxyl group. The bulky phenylmethyl group would also influence the crystal packing through van der Waals interactions and potentially π-stacking interactions between the aromatic rings of adjacent molecules. However, the specific motifs and strengths of these interactions remain unknown.

Computational and Theoretical Studies on N Phenylmethyl L Threonine

Molecular Modeling and Conformational Analysis of N-Benzylated L-Threonine

Molecular modeling of N-benzylated L-threonine is crucial for understanding its three-dimensional structure and the influence of the bulky N-benzyl group on its conformational preferences. The conformation of this molecule is primarily determined by the torsional angles of its backbone (φ, ψ) and side chain (χ), as well as the orientation of the N-benzyl group. nih.gov

Conformational analysis aims to identify the stable conformers, or energy minima, on the potential energy surface of the molecule. This process often begins with a systematic search of the conformational space by rotating the rotatable bonds. The resulting geometries are then optimized using molecular mechanics or quantum chemical methods to find the local energy minima.

The presence of the benzyl (B1604629) group introduces additional rotational freedom and potential for steric hindrance, significantly influencing the conformational landscape compared to unmodified L-threonine. Intramolecular hydrogen bonding between the carboxyl, hydroxyl, and amino groups plays a significant role in stabilizing certain conformations. researchgate.netresearchgate.netnih.gov For instance, a hydrogen bond between the hydroxyl group of the threonine side chain and the carboxyl group can lead to a more compact structure.

The relative energies of the different conformers determine their population at a given temperature. These populations can be estimated using the Boltzmann distribution. The conformational flexibility of N-benzylated L-threonine is a key determinant of its biological activity and its utility as a chiral building block in synthesis.

Table 1: Illustrative Conformational Analysis Data for N-Benzylated L-Threonine (Note: The following data is illustrative and based on typical values for amino acid derivatives, as specific experimental or computational data for N-benzyl-L-threonine is not readily available in the searched literature.)

| Conformer | Dihedral Angle (φ, °) | Dihedral Angle (ψ, °) | Relative Energy (kcal/mol) |

| 1 | -150 | 150 | 0.00 |

| 2 | -70 | 140 | 1.25 |

| 3 | -80 | -70 | 2.50 |

| 4 | 60 | 60 | 3.10 |

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of N-(phenylmethyl)-L-threonine. DFT methods can provide accurate descriptions of molecular properties by approximating the electron density of the system.

These calculations can determine various electronic properties, including:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Electrostatic Potential (ESP): The ESP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how the molecule will interact with other reagents.

Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can assign partial charges to each atom, offering further insight into the molecule's polarity and reactive sites.

For N-benzylated L-threonine, DFT calculations can be used to predict the most likely sites for protonation, deprotonation, and nucleophilic or electrophilic attack. For example, the nitrogen of the amino group and the oxygens of the carboxyl and hydroxyl groups are expected to be electron-rich and thus potential sites for electrophilic attack.

Table 2: Illustrative DFT-Calculated Properties for N-Benzylated L-Threonine (Note: This data is for illustrative purposes and based on general principles of quantum chemical calculations on similar molecules.)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.5 D |

Molecular Dynamics Simulations to Investigate Intermolecular Interactions and Dynamics

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of N-(phenylmethyl)-L-threonine, including its interactions with solvent molecules and other solutes. nih.gov In an MD simulation, the motion of each atom in the system is calculated over time by solving Newton's equations of motion. This allows for the exploration of the molecule's conformational dynamics and the nature of its intermolecular interactions. nih.gov

When simulating N-benzylated L-threonine in a solvent, such as water, MD can reveal:

Solvation Structure: The arrangement of solvent molecules around the solute can be analyzed through radial distribution functions (RDFs). RDFs can show, for example, the average distance and coordination number of water molecules around the polar groups of N-benzylated L-threonine.

Hydrogen Bonding: MD simulations can track the formation and breaking of hydrogen bonds between the solute and solvent, as well as intramolecular hydrogen bonds. The lifetime and geometry of these hydrogen bonds are important for understanding the molecule's stability and solubility. nih.gov

Conformational Fluctuations: Over the course of a simulation, the molecule will explore different conformations. Analyzing the trajectory of the simulation can provide information about the flexibility of different parts of the molecule and the transitions between different conformational states.

The choice of force field is a critical aspect of MD simulations, as it defines the potential energy of the system as a function of the atomic coordinates. For amino acid derivatives, force fields like AMBER, CHARMM, or GROMOS are commonly used. nih.gov

Prediction of Stereoselectivity in N-Benzylation and Subsequent Reactions

Computational methods can be employed to predict the stereoselectivity of chemical reactions, including the N-benzylation of L-threonine and subsequent reactions involving the chiral centers of the molecule. Understanding the origin of stereoselectivity is crucial for designing efficient synthetic routes to enantiomerically pure compounds.

Theoretical models can be used to study the transition states of the reaction pathways leading to different stereoisomers. The relative energies of these transition states can be calculated using quantum chemical methods. According to transition state theory, the reaction pathway with the lower activation energy will be favored, leading to the major product.

For the N-benzylation of L-threonine, computational studies could investigate the approach of the benzylating agent to the nitrogen atom of L-threonine. Steric hindrance from the side chain of threonine and the existing stereocenter at the alpha-carbon will influence the facial selectivity of the reaction.

Similarly, for subsequent reactions, such as those involving the chiral center at the beta-carbon, computational modeling can help to rationalize the observed diastereoselectivity. By modeling the reactants, intermediates, and transition states, it is possible to identify the key interactions that control the stereochemical outcome. While specific computational studies on the stereoselectivity of N-benzylation of L-threonine were not found in the provided search results, the principles of using computational chemistry to predict stereoselectivity in similar reactions are well-established.

Future Research Directions and Methodological Advancements

Development of More Sustainable and Greener Synthetic Protocols

The chemical industry's shift towards environmentally benign processes necessitates the development of greener synthetic routes for key intermediates like N-(phenylmethyl)-L-threonine. Traditional N-alkylation methods often rely on stoichiometric amounts of hazardous reagents and generate significant waste. Future research will focus on aligning the synthesis of this compound with the principles of green chemistry.

Key areas of development include:

Atom-Economic Reactions: Moving away from methods with poor atom economy, such as those using alkyl halides that produce stoichiometric salt waste, is a priority. Catalytic "borrowing hydrogen" or "hydrogen autotransfer" methodologies, which use alcohols as alkylating agents with water as the only byproduct, represent a significantly greener alternative.

Use of Greener Solvents: The replacement of conventional, often toxic and volatile, organic solvents like dichloromethane (DCM) and dimethylformamide (DMF) is crucial. Research into benign alternatives such as propylene carbonate, 2-methyltetrahydrofuran (Me-THF), and even aqueous systems is gaining traction for amino acid modifications.

Biocatalysis: Employing enzymes, such as engineered threonine aldolases or transaminases, offers a highly selective and environmentally friendly approach. These biocatalytic systems operate under mild conditions (ambient temperature and pressure, neutral pH) and can circumvent the need for protecting groups, thus simplifying synthetic sequences and reducing waste.

| Greener Synthesis Strategy | Traditional Counterpart | Key Advantages |

| Catalytic N-benzylation with benzyl (B1604629) alcohol | N-benzylation with benzyl bromide | High atom economy, water as the sole byproduct, avoids halide waste. |

| Use of bio-based solvents (e.g., Me-THF) | Use of chlorinated solvents (e.g., DCM) | Reduced toxicity, lower environmental impact, derived from renewable resources. |

| Enzymatic synthesis | Multi-step chemical synthesis with protecting groups | High stereoselectivity, mild reaction conditions, reduced waste streams. |

Exploration of Novel Catalytic Systems for N-Benzylation and Derivatization

The direct N-alkylation of amino acids without racemization remains a significant challenge. The development of novel catalytic systems is central to overcoming this hurdle and improving the efficiency of N-(phenylmethyl)-L-threonine synthesis.

Future exploration in this area will likely involve:

Homogeneous Catalysis: Ruthenium and Iridium complexes have shown promise in the N-alkylation of amines with alcohols through the hydrogen autotransfer mechanism. acs.org Future work will focus on developing catalysts with higher turnover numbers and broader substrate scope, specifically tailored for amino acid substrates while preserving their stereochemical integrity. nih.gov A robust, base-free catalyst system is particularly desirable to prevent racemization of the chiral α-carbon. nih.gov

Heterogeneous Catalysis: The use of solid-supported catalysts, such as palladium on carbon (Pd/C) or titanium hydroxide, offers advantages in terms of catalyst recovery and recycling, which is crucial for sustainable industrial processes. researchgate.netacs.org Research will aim to design more active and selective heterogeneous catalysts that can operate under mild conditions for the N-benzylation of L-threonine.

Photocatalysis: Light-mediated reactions represent a modern frontier in organic synthesis. The development of photocatalytic systems for C-N bond formation could provide a novel, energy-efficient route to N-benzylated amino acids, operating at ambient temperatures and often with high selectivity. researchgate.net

Expanding the Scope of N-(phenylmethyl)-L-Threonine in Asymmetric Synthesis

N-(phenylmethyl)-L-threonine and its derivatives are valuable chiral building blocks. Their utility in asymmetric synthesis can be significantly expanded by designing new applications where their inherent chirality directs the stereochemical outcome of a reaction.

Prospective research directions include:

Chiral Ligand Development: The compound can serve as a precursor for novel chiral ligands for transition-metal catalysis. The stereocenters in the threonine backbone can be incorporated into phosphine, N-heterocyclic carbene (NHC), or other ligand scaffolds to induce asymmetry in a wide range of metal-catalyzed reactions, such as asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. rsc.org

Organocatalysis: The amino acid structure is a well-established motif in organocatalysis. Derivatives of N-(phenylmethyl)-L-threonine could be developed as novel organocatalysts for reactions like aldol (B89426) and Mannich reactions, where the N-benzyl group can be used to tune steric hindrance and solubility. semanticscholar.org

Chiral Auxiliaries and Reagents: The compound can be used to synthesize chiral auxiliaries. For instance, chiral aldehydes or ketones derived from N-benzyl amino acids have been used to create Schiff base-copper complexes for the asymmetric synthesis of other amino acids, achieving high optical purity. rsc.org This approach allows for the transfer of chirality from the starting material to the product, after which the auxiliary can potentially be recovered and reused. rsc.org

Integration with High-Throughput Screening for New Building Block Applications

High-throughput screening (HTS) is a powerful tool for accelerating the discovery of new materials and reactions. Integrating N-(phenylmethyl)-L-threonine into HTS workflows can rapidly identify new applications for this versatile building block.

Future advancements will leverage HTS for:

Catalyst Discovery: By immobilizing N-(phenylmethyl)-L-threonine or its derivatives on a solid support, vast libraries of potential chiral ligands can be generated and screened in parallel for catalytic activity in various asymmetric transformations.

Novel Peptide and Peptidomimetic Development: N-alkylated amino acids are crucial components in modifying peptides to improve their metabolic stability and cell permeability. HTS can be employed to screen libraries of small peptides incorporating N-(phenylmethyl)-L-threonine to identify sequences with desired biological activity.

Materials Science: HTS methodologies can be used to explore the incorporation of N-(phenylmethyl)-L-threonine into new polymers or materials, screening for properties such as thermal stability, chirality-induced self-assembly, or specific binding capabilities. This can accelerate the discovery of new functional materials derived from this chiral building block.

Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms and molecular conformations is essential for the rational design of improved synthetic methods and applications. Advanced analytical and computational tools are indispensable in this pursuit.

Future research will benefit from:

In-situ Spectroscopic Analysis: Techniques such as in-situ Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can be used to monitor catalytic N-benzylation reactions in real-time. This allows for the identification of reaction intermediates and provides crucial data for mechanistic elucidation and optimization.

Advanced Mass Spectrometry: Techniques like time-of-flight secondary ion mass spectrometry (ToF-SIMS) can be adapted for high-throughput screening of amino acid derivatives, enabling rapid analysis of reaction outcomes in complex mixtures. researchgate.net

Computational Modeling: Density functional theory (DFT) and molecular dynamics (MD) simulations are powerful tools for investigating reaction pathways and conformational preferences. nih.gov These methods can be used to:

Model the transition states of catalytic N-benzylation to understand the origins of stereoselectivity.

Predict the conformational behavior of N-(phenylmethyl)-L-threonine and its derivatives, aiding in the design of new chiral ligands and organocatalysts. nih.gov

Simulate the interaction of peptides containing this residue with biological targets, guiding the design of new therapeutic agents.

| Technique | Application for N-(phenylmethyl)-L-Threonine Research | Potential Insights |

| In-situ FTIR/NMR | Real-time monitoring of N-benzylation reactions. | Identification of catalytic intermediates, reaction kinetics, mechanistic pathways. |

| Computational Chemistry (DFT) | Modeling transition states and reaction energetics. | Understanding stereoselectivity, rational catalyst design. |

| Molecular Dynamics (MD) | Simulating conformational landscapes of derivatives. | Predicting ligand-receptor interactions, designing structured peptides. |

| Circular Dichroism (CD) Spectroscopy | Analyzing the chiral properties of new derivatives and complexes. | Confirming stereochemistry, studying metal coordination. |

Q & A

Q. Advanced

- Chiral GC-MS : Derivatize with trifluoroacetic anhydride (TFAA) to enhance volatility.

- X-ray crystallography : Resolve absolute configuration for crystalline derivatives.

- Optical rotation : Compare specific rotation ([α]ᴅ²⁵) with literature values (e.g., L-threonine: +28.3°) .

How does N-(phenylmethyl)-L-threonine degrade under acidic conditions, and how can this be mitigated?

Advanced

The benzyl group hydrolyzes under strong acids (pH < 2), forming free threonine and toluene derivatives. Mitigation strategies:

- Use tert-butyl or trityl groups for acid-sensitive applications.

- Conduct stability studies at pH 1–3 (HCl, 37°C) with HPLC monitoring.

- Stabilize via intramolecular hydrogen bonding by introducing electron-withdrawing substituents on the benzyl ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.